2-Bromocycloheptanone
Overview
Description
2-Bromocycloheptanone is an organic compound with the molecular formula C7H11BrO and a molecular weight of 191.07 g/mol . It is a brominated derivative of cycloheptanone and is characterized by the presence of a bromine atom attached to the second carbon of the cycloheptanone ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocycloheptanone can be synthesized through the bromination of cycloheptanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to cycloheptanone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of cycloheptanone derivatives with additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Cycloheptanone derivatives with various substituents replacing the bromine atom.
Reduction: Cycloheptanone.
Oxidation: Cycloheptanone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-Bromocycloheptanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Medicine: Research on this compound includes its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromocycloheptanone involves its interaction with nucleophiles, leading to the formation of substitution products. The bromine atom in the compound is highly reactive and can be displaced by various nucleophiles, resulting in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Cycloheptanone: The parent compound without the bromine atom.
2-Chlorocycloheptanone: A chlorinated derivative with similar reactivity.
2-Iodocycloheptanone: An iodinated derivative with different reactivity due to the larger size and lower electronegativity of iodine.
Uniqueness: 2-Bromocycloheptanone is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom makes the compound more reactive towards nucleophiles compared to its chlorinated and iodinated counterparts. This reactivity is useful in various synthetic applications and research studies .
Properties
IUPAC Name |
2-bromocycloheptan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPFFAEYZRVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337728 | |
Record name | 2-Bromocycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-65-4 | |
Record name | 2-Bromocycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromocycloheptanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity of 2-Bromocycloheptanone with trialkylboranes compared to other similar compounds?
A1: [, ] this compound reacts with trialkylboranes in the presence of a base, resulting in the transfer of an alkyl group from boron to carbon. This reaction is slower compared to 2-bromocyclopentanones and 2-bromocyclohexanones. Interestingly, α-chloro- and α-iodo-cyclohexanones do not undergo this alkylation reaction. The rate-limiting step involves the transfer of the alkyl group, and the exact nature of the intermediate involved is still under investigation. This research highlights the impact of ring size and halogen substitution on the reactivity of cyclic α-halo ketones towards alkylation by trialkylboranes.
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